C11H18ClNO

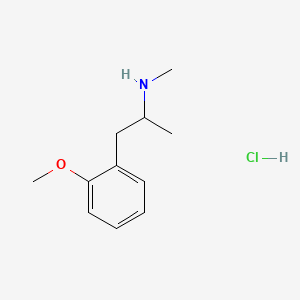

Methoxyphenamine hydrochloride

CAS No.: 5588-10-3

Cat. No.: VC8431111

Molecular Formula: C11H17NO.ClH

C11H18ClNO

Molecular Weight: 215.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5588-10-3 |

|---|---|

| Molecular Formula | C11H17NO.ClH C11H18ClNO |

| Molecular Weight | 215.72 g/mol |

| IUPAC Name | 1-(2-methoxyphenyl)-N-methylpropan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H17NO.ClH/c1-9(12-2)8-10-6-4-5-7-11(10)13-3;/h4-7,9,12H,8H2,1-3H3;1H |

| Standard InChI Key | FGSJNNQVSUVTPW-UHFFFAOYSA-N |

| SMILES | CC(CC1=CC=CC=C1OC)NC.Cl |

| Canonical SMILES | CC(CC1=CC=CC=C1OC)NC.Cl |

Introduction

Chemical Identity and Structural Properties

Methoxyphenamine hydrochloride, with the chemical formula and a molecular weight of 215.72 g/mol, is a racemic compound characterized by a methoxy-substituted phenyl group attached to a methylpropan-2-amine backbone . Its IUPAC name, 1-(2-methoxyphenyl)-N-methylpropan-2-amine hydrochloride, reflects this structure. The compound exists as a white crystalline powder and is soluble in polar solvents such as water and methanol .

Stereochemical and Spectroscopic Characteristics

The compound lacks defined stereocenters, contributing to its racemic nature. Key spectroscopic identifiers include:

Table 1: Molecular Properties of Methoxyphenamine Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.72 g/mol |

| CAS Number | 5588-10-3 |

| Optical Activity | Racemic (±) |

| Defined Stereocenters | 0 |

Pharmacological Profile

Mechanism of Action

Methoxyphenamine hydrochloride acts as a non-selective β-adrenoceptor agonist, primarily targeting β₂-receptors in bronchial smooth muscle to induce relaxation and bronchodilation . In vitro studies demonstrate its antagonism of histamine-induced contractions in guinea pig ileum, suggesting additional noncompetitive antihistaminergic activity at concentrations of to M .

Pharmacokinetics

The compound undergoes extensive hepatic metabolism via O-demethylation, aromatic ring hydroxylation, and N-demethylation . A pharmacokinetic study in healthy adults reported a maximum plasma concentration () of 157 ng/mL and an area under the curve (AUC) of 1315 ng·h/mL following a single 60.3 mg oral dose under fasting conditions .

Table 2: Pharmacokinetic Parameters (Single 60.3 mg Oral Dose)

| Parameter | Value | Population |

|---|---|---|

| 157 ng/mL | Healthy adult males | |

| AUC | 1315 ng·h/mL | Fasted state |

| Not reported | — |

Therapeutic Applications

Respiratory Conditions

Clinically, methoxyphenamine hydrochloride is prescribed for:

-

Asthma: By relaxing bronchial smooth muscle, it alleviates airflow obstruction .

-

COPD: Reduces exacerbation frequency and improves lung function .

-

Postinfectious Cough: Suppresses cough reflexes through central and peripheral mechanisms .

Anti-Inflammatory Effects

A rat model of COPD revealed that methoxyphenamine compound (MC) significantly reduced proinflammatory cytokines:

-

TNF-α, IL-1β, IL-6, and TGF-β levels in bronchoalveolar lavage fluid (BALF) decreased by 40–60% compared to untreated controls .

-

Total white cell counts and neutrophil infiltration in BALF were suppressed, highlighting its potential in modulating chronic inflammation .

Table 3: Cytokine Levels in COPD Rat Model (MC Treatment)

| Cytokine | Reduction vs. Control |

|---|---|

| TNF-α | 58% |

| IL-1β | 49% |

| IL-6 | 53% |

| TGF-β | 42% |

Synthesis and Industrial Production

Synthetic Pathway

A patented method (CN106699576A) outlines a three-step synthesis:

-

Schiff Base Formation: Reacting o-methoxyphenyl acetone with methylamine in methanol (20–35°C, 15–18 hours) .

-

Reduction: Using metallic agents like lithium aluminium hydride (LiAlH₄) or sodium triacetoxy borohydride (-5–5°C, 6–12 hours) .

-

Hydrochloride Salt Formation: Treating the base with HCl to achieve pH 1–2 (-10–-5°C, 11–12 hours) .

This method achieves a molar yield exceeding 82%, making it viable for industrial-scale production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume